molecular formula C32H37NO12 B1245746 Nocardicyclin B

Nocardicyclin B

カタログ番号: B1245746
分子量: 627.6 g/mol
InChIキー: KSIJUTXUYOOHKG-WAPWPLBUSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nocardicyclin B is a natural product found in Nocardia pseudobrasiliensis with data available.

化学反応の分析

Chemical Reaction Principles Relevant to Secondary Metabolites

The reactions of complex natural products like polyketides (a class to which nocardicyclins may belong) often involve:

  • Oxidation/Reduction : Modifying functional groups (e.g., hydroxylation, epoxidation) .

  • Cyclization : Formation of macrocyclic or fused-ring systems via intramolecular esterification or aldol condensation .

  • Hydrolysis : Cleavage of ester or glycosidic bonds under acidic/basic conditions .

These general mechanisms could apply to nocardicyclins, but no experimental data specific to Nocardicyclin B was identified.

Key Challenges in Studying this compound

  • Structural Complexity : Macrocyclic structures often require advanced techniques (e.g., NMR, X-ray crystallography) for reaction mapping, which are not detailed in the sources .

  • Stability : Labile functional groups (e.g., epoxides, unsaturated bonds) may decompose under standard reaction conditions .

Data Gaps and Limitations

The search results highlight methodologies for reaction analysis (e.g., RPKA, in-situ monitoring ) but lack direct studies on this compound. For example:

  • Reaction Progress Kinetic Analysis (RPKA) : Used to deconvolute catalytic cycles in complex systems .

  • Nonlinear Kinetics : Observed in autocatalytic processes but not linked to nocardicyclins .

Proposed Research Directions

To characterize this compound’s reactions, future studies could employ:

Method Application Example from Literature
In-Situ Spectroscopy Track bond changes during reactionsAP reactions in vesicles
Isotope Labeling Elucidate mechanistic pathwaysSoai autocatalytic reaction
Computational Modeling Predict reactivity of functional groupsDeep generative models for reactions

Q & A

Basic Research Questions

Q. How can researchers reliably identify Nocardicyclin B in microbial extracts, and what analytical techniques are most robust for this purpose?

  • Methodological Answer : Identification requires a combination of high-performance liquid chromatography (HPLC) for separation and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Comparative analysis with reference spectra from databases (e.g., GNPS, PubChem) is critical . For microbial extracts, tandem mass spectrometry (LC-MS/MS) can further validate molecular weight and fragmentation patterns. Ensure purity via ≥95% HPLC peak area integration and cross-validate with UV-Vis spectral data .

Q. What are the established protocols for isolating this compound from co-produced secondary metabolites in Nocardia spp. cultures?

  • Methodological Answer : Use gradient elution in flash chromatography with a C18 column, optimizing solvent systems (e.g., acetonitrile/water with 0.1% formic acid) to resolve polar impurities. Follow with preparative HPLC for final purification. Document retention times and solvent ratios to ensure reproducibility. Include controls for matrix effects, such as spiked samples, to confirm recovery rates .

Q. Which in vitro assays are standardized for preliminary evaluation of this compound’s antimicrobial activity?

  • Methodological Answer : Employ broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive pathogens (e.g., Staphylococcus aureus). Include quality control strains (e.g., S. aureus ATCC 29213) and solvent controls (DMSO ≤1%). For cytotoxicity, use mammalian cell lines (e.g., HEK-293) with MTT assays, normalizing results to positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. What experimental strategies are effective in elucidating the biosynthetic gene cluster (BGC) of this compound, and how can heterologous expression be optimized?

  • Methodological Answer : Combine genome mining (antiSMASH, BAGEL) with CRISPR-Cas9 knockouts to identify essential BGCs. For heterologous expression, use Streptomyces coelicolor as a host, optimizing codon usage and promoter strength (e.g., ermE*). Monitor production via RT-qPCR for pathway activation and LC-MS for intermediate detection. Include isotopic labeling (e.g., 13C-acetate) to trace biosynthetic steps .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to aggregate data, assessing study heterogeneity via I² statistics. Re-evaluate experimental variables: strain specificity (e.g., Nocardia subspecies), culture conditions (pH, temperature), and assay endpoints (e.g., IC50 vs. zone of inhibition). Use meta-regression to identify confounding factors, such as solvent stability or batch-to-batch variability .

Q. What computational approaches are recommended for predicting this compound’s molecular targets and mechanism of action?

  • Methodological Answer : Apply molecular docking (AutoDock Vina) against protein databases (PDB) to prioritize targets (e.g., bacterial topoisomerases). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. For mechanistic insights, use transcriptomics (RNA-seq) on treated bacterial cells, followed by gene ontology (GO) enrichment analysis. Cross-validate with proteomic data (SILAC) to confirm target engagement .

Q. How should researchers design experiments to assess the impact of structural modifications on this compound’s bioactivity?

  • Methodological Answer : Employ semi-synthesis or precursor-directed biosynthesis to generate analogs. Test derivatives in dose-response assays (log-scale concentrations) with stringent statistical thresholds (p<0.01, Bonferroni correction). Use SAR (structure-activity relationship) models (e.g., CoMFA) to correlate substituents (e.g., hydroxylation sites) with potency. Include stability studies (pH, serum) to rule out artifactive degradation .

Q. Methodological Considerations for Data Integrity

Q. What statistical frameworks are appropriate for analyzing dose-dependent responses in this compound studies?

  • Methodological Answer : Use nonlinear regression (four-parameter logistic model) to calculate EC50/IC50 values. Report 95% confidence intervals and goodness-of-fit metrics (R² >0.90). For high-throughput data, apply false discovery rate (FDR) correction. Include power analysis (G*Power) to justify sample sizes, ensuring n ≥ 3 biological replicates .

Q. How can researchers ensure reproducibility in this compound production across different laboratories?

  • Methodological Answer : Publish detailed strain accession numbers (e.g., DSMZ, ATCC), media formulations (exact g/L concentrations), and fermentation parameters (agitation, aeration). Share raw NMR/MS spectra as supplementary data. Adhere to MIAMI guidelines for microbial natural product reporting, including genomic context (GenBank accession) and spectral libraries .

Q. What strategies mitigate batch-to-batch variability in this compound yield during scale-up?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., Raman spectroscopy). Optimize fed-batch fermentation with controlled carbon/nitrogen feeds. Use design of experiments (DoE, e.g., Box-Behnken) to identify critical factors (e.g., dissolved oxygen, temperature). Validate consistency via ANOVA of triplicate batches .

特性

分子式

C32H37NO12

分子量

627.6 g/mol

IUPAC名

[(2S,3S,4S,6S)-4-(dimethylamino)-2,4-dimethyl-6-[[(1R,2R,3R)-3,10,12-trihydroxy-2,7-dimethoxy-3-methyl-4,6,11-trioxo-1,2-dihydrotetracen-1-yl]oxy]oxan-3-yl] acetate

InChI

InChI=1S/C32H37NO12/c1-13-29(44-14(2)34)31(3,33(5)6)12-19(43-13)45-27-21-16(28(39)32(4,40)30(27)42-8)11-15-20(25(21)37)26(38)22-17(35)9-10-18(41-7)23(22)24(15)36/h9-11,13,19,27,29-30,35,37,40H,12H2,1-8H3/t13-,19-,27+,29+,30+,31-,32-/m0/s1

InChIキー

KSIJUTXUYOOHKG-WAPWPLBUSA-N

異性体SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]([C@@](C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C=CC(=C5C4=O)OC)O)(C)O)OC)(C)N(C)C)OC(=O)C

正規SMILES

CC1C(C(CC(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C=CC(=C5C4=O)OC)O)(C)O)OC)(C)N(C)C)OC(=O)C

同義語

nocardicyclin B

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nocardicyclin B
Reactant of Route 2
Nocardicyclin B
Reactant of Route 3
Nocardicyclin B
Reactant of Route 4
Nocardicyclin B
Reactant of Route 5
Nocardicyclin B
Reactant of Route 6
Nocardicyclin B

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。